Mal-NH-PEG8-CH2CH2COOPFP ester
Description
Significance of Heterobifunctional Crosslinkers in Contemporary Bioconjugation Strategies
Heterobifunctional crosslinkers are a specialized class of linkers that possess two different reactive moieties. youtube.com This design allows for a controlled, stepwise conjugation process, where one reactive group can be selectively reacted with a target molecule, followed by the reaction of the second group with another molecule. This sequential approach minimizes the formation of undesirable homodimers and provides greater control over the final conjugate structure. youtube.com This level of control is crucial in applications such as the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody for targeted delivery to cancer cells. The use of heterobifunctional linkers ensures that the drug is precisely attached to the antibody, preserving the antibody's antigen-binding affinity and controlling the drug-to-antibody ratio (DAR). These linkers are also instrumental in the construction of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit specific proteins to E3 ubiquitin ligases for targeted degradation. nih.govmedchemexpress.com
Poly(ethylene glycol) as a Crucial Component in Biomedical Modalities
The Maleimide-NH-PEG8-CH2CH2COOPFP Ester incorporates a poly(ethylene glycol) (PEG) spacer, a feature that imparts several advantageous properties to the linker and the resulting conjugate. PEG is a hydrophilic and biocompatible polymer that is widely used in biomedical applications to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The inclusion of a PEG chain, in this case with eight repeating ethylene (B1197577) glycol units, can increase the aqueous solubility of hydrophobic molecules, reduce aggregation, and shield the conjugate from proteolytic degradation and immunological recognition. This "stealth" effect can lead to a longer circulation half-life and improved bioavailability of the therapeutic agent. The defined length of the PEG8 spacer also provides a specific distance between the two conjugated molecules, which can be critical for maintaining their individual biological activities.
Role of Activated Pentafluorophenyl Esters in Selective Amine Functionalization
One of the reactive ends of the linker is a pentafluorophenyl (PFP) ester. PFP esters are highly reactive towards primary amines, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, forming stable amide bonds. axispharm.com A key advantage of PFP esters over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis in aqueous environments. This enhanced stability allows for more efficient conjugation reactions, particularly when working with low concentrations of target molecules or when longer reaction times are required. The PFP ester group provides a robust and reliable method for attaching the linker to proteins and other amine-containing biomolecules.
Maleimide (B117702) Chemistry for Thiol-Specific Conjugation in Controlled Environments
The other reactive terminus of the linker features a maleimide group. Maleimide chemistry is a cornerstone of bioconjugation due to the high specificity of the maleimide group for sulfhydryl (thiol) groups, which are present in cysteine residues. The reaction, a Michael addition, proceeds rapidly and efficiently under mild, near-neutral pH conditions (typically pH 6.5-7.5), forming a stable thioether bond. bachem.com This specificity allows for the site-selective modification of proteins and peptides, as cysteine residues are often less abundant than lysine residues and can be introduced at specific sites through genetic engineering. However, it is important to note that the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, and can undergo hydrolysis at higher pH values, which can lead to instability of the conjugate. bachem.com Careful control of reaction and storage conditions is therefore essential to ensure the integrity of the final product.
Chemical and Physical Properties
The Maleimide-NH-PEG8-CH2CH2COOPFP Ester is a well-defined molecule with specific chemical and physical properties that make it suitable for its intended applications.
| Property | Value |
| Chemical Formula | C₃₂H₄₃F₅N₂O₁₃ |
| Molecular Weight | 758.68 g/mol |
| Appearance | Varies (often a solid or oil) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), with some aqueous solubility imparted by the PEG spacer. |
Table 1: Physicochemical properties of Maleimide-NH-PEG8-CH2CH2COOPFP Ester.
Reaction Scheme and Mechanism
The utility of Maleimide-NH-PEG8-CH2CH2COOPFP Ester lies in its ability to participate in two distinct and orthogonal conjugation reactions.
Step 1: Amine Functionalization
The PFP ester end of the linker reacts with a primary amine on a biomolecule (e.g., a lysine residue on an antibody) to form a stable amide bond. This reaction is typically carried out in a buffer at a pH of 7.2-8.5.
Step 2: Thiol Conjugation
The maleimide end of the functionalized biomolecule then reacts with a thiol group on a second molecule (e.g., a cysteine residue on a peptide or a small molecule drug) to form a stable thioether linkage. This reaction is optimal at a pH of 6.5-7.5.
| Parameter | Amine Functionalization (PFP Ester) | Thiol Conjugation (Maleimide) |
| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl/Thiol (-SH) |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Resulting Linkage | Amide Bond | Thioether Bond |
| Key Advantage | High stability against hydrolysis | High specificity for thiols |
Table 2: Reaction parameters for the functional groups of Maleimide-NH-PEG8-CH2CH2COOPFP Ester.
Research Findings and Applications
While specific, in-depth research articles detailing the use of Maleimide-NH-PEG8-CH2CH2COOPFP Ester are not widely available in the public domain, its structural components and the general class of Maleimide-PEG-PFP linkers are extensively utilized in cutting-edge research.
The primary application of this type of linker is in the construction of Antibody-Drug Conjugates (ADCs) . In this context, the PFP ester would be used to attach the linker to lysine residues on a monoclonal antibody. The resulting maleimide-functionalized antibody would then be conjugated to a thiol-containing cytotoxic drug. The PEG8 spacer would help to improve the solubility and stability of the final ADC.
Another significant area of application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . nih.govmedchemexpress.com These bifunctional molecules require a linker to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. A Maleimide-PEG-PFP linker could be used to conjugate a thiol-containing E3 ligase ligand to an amine-containing target protein ligand, or vice versa. The defined length of the PEG8 spacer is critical in PROTAC design to ensure the proper orientation of the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.
Maleimide-NH-PEG8-CH2CH2COOPFP Ester represents a sophisticated and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex biomolecular conjugates. The enhanced stability of the PFP ester and the high specificity of the maleimide group provide a robust platform for researchers developing next-generation therapeutics and diagnostics. As the demand for precisely engineered biomolecules continues to grow, the importance of advanced crosslinkers like Maleimide-NH-PEG8-CH2CH2COOPFP Ester in both academic research and industrial applications is set to increase.
Structure
2D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43F5N2O13/c33-27-28(34)30(36)32(31(37)29(27)35)52-26(43)4-7-44-9-11-46-13-15-48-17-19-50-21-22-51-20-18-49-16-14-47-12-10-45-8-5-38-23(40)3-6-39-24(41)1-2-25(39)42/h1-2H,3-22H2,(H,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGJRGANWNMURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43F5N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Comprehensive Chemical Characterization of Conjugates Involving Maleimide Nh Peg8 Ch2ch2coopfp Ester
Strategies for Monodisperse Poly(ethylene glycol) Functionalization and Derivatization
The synthesis of well-defined bioconjugates hinges on the purity and homogeneity of the constituent linkers. Unlike traditional polydisperse PEGs, which are mixtures of polymers with varying chain lengths, monodisperse or discrete PEGs (dPEGs) are single molecules with a precise, defined molecular weight. enovatia.com The "PEG8" designation in the subject compound indicates a monodisperse structure containing exactly eight ethylene (B1197577) oxide units. The synthesis of such precise molecules requires specialized strategies that differ from bulk polymerization.
Several methods have been developed for the synthesis of monodisperse PEGs. acs.org One of the most efficient is the Iterative Exponential Growth (IEG) strategy, also known as the chain doubling method. This approach involves a stepwise elongation of the PEG chain, which allows for the creation of heterobifunctional PEGs with orthogonal protecting groups, a critical feature for synthesizing complex linkers. acs.orgrsc.org Other synthetic routes include the iterative coupling of monoprotected building blocks to one or both ends of a growing chain. acs.org The use of potassium bis(trimethylsilyl)amide (KHMDS) as a base in Williamson ether synthesis has been shown to significantly improve reaction efficiency and yield, facilitating the rapid construction of high molecular weight monodisperse PEGs. acs.org
The functionalization of these monodisperse PEG chains involves the introduction of reactive groups at the termini. This is typically achieved by using starting materials with appropriate functional groups or by post-synthesis modification of terminal hydroxyl groups. For a heterobifunctional linker like Maleimide-NH-PEG8-CH2CH2COOPFP Ester, the synthesis must be designed to allow for the differential modification of each end of the PEG chain.
| Synthesis Strategy | Description | Key Advantages | Reference(s) |
| Iterative Exponential Growth (IEG) | Chain doubling via a stepwise process. An initial PEG unit is protected at one end and activated at the other. It reacts with a symmetrically activated di-PEG unit, doubling the chain length in each cycle. | High efficiency; allows for synthesis of heterobifunctional PEGs with orthogonal protecting groups. | acs.org, rsc.org |
| Iterative Unidirectional Coupling | Stepwise addition of a single, monoprotected PEG building block to one end of a growing chain. | Simple concept, but can be less efficient for longer chains. | acs.org |
| Bidirectional Coupling | Simultaneous addition of building blocks to both ends of a central PEG core. | Efficient for creating homobifunctional PEGs. | acs.org |
Rational Design and Synthesis Routes to Maleimide-Terminated PEG Intermediates
The maleimide (B117702) moiety is a highly specific thiol-reactive functional group, forming stable thioether bonds with sulfhydryl groups, typically under mild pH conditions (pH 6.5-7.5). broadpharm.com The synthesis of a maleimide-terminated PEG intermediate is a crucial step in preparing the final bifunctional linker.
A common and effective route begins with an amine-terminated PEG (H₂N-PEG-). This intermediate can be reacted with maleic anhydride (B1165640), which acylates the primary amine to form a maleamic acid intermediate (HOOC-CH=CH-CO-NH-PEG-). atlantis-press.com This reaction is typically carried out in an aprotic solvent like dioxane. The subsequent and final step is the cyclization of the maleamic acid to form the stable five-membered maleimide ring. This is an intramolecular dehydration reaction, often accomplished by heating the maleamic acid in the presence of acetic anhydride and a catalyst such as sodium acetate (B1210297) or triethylamine. atlantis-press.comgoogle.com The resulting maleimide-terminated PEG can then be purified before proceeding to the next functionalization step.
An alternative pathway involves starting with a hydroxyl-terminated PEG, which is first converted to an amine-terminated PEG. For example, a methoxy-PEG (mPEG) can be tosylated and then reacted with potassium phthalimide, followed by hydrazinolysis to yield the mPEG-NH₂. atlantis-press.com This amine intermediate is then reacted with maleic anhydride as described above.
Preparation of Activated Pentafluorophenyl Ester Moieties for Subsequent Coupling
The pentafluorophenyl (PFP) ester is a highly efficient acylating agent used for forming stable amide bonds with primary and secondary amines. axispharm.combroadpharm.com A key advantage of PFP esters over other active esters, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis in aqueous media, which leads to more efficient conjugation reactions. broadpharm.com
The preparation of the PFP ester on the PEG linker involves the activation of a terminal carboxylic acid group. In the case of Maleimide-NH-PEG8-CH2CH2COOPFP Ester, the synthesis starts with an intermediate such as Maleimide-NH-PEG8-CH₂CH₂COOH. This carboxylic acid is then activated to form the PFP ester. This transformation can be achieved using several reagents:
Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA): This reagent reacts with the carboxylic acid in the presence of a base like pyridine (B92270) or poly-4-dimethylaminopyridine (poly-DMAP) to yield the PFP ester. google.com
Bis(pentafluorophenyl) carbonate: In the presence of a base, this reagent effectively converts carboxylic acids into their PFP ester counterparts. tcichemicals.com
Pentafluorophenol (B44920) with a coupling agent: The carboxylic acid can be coupled directly to pentafluorophenol using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Kinetic studies have demonstrated the high reactivity of PFP esters, with coupling speeds significantly faster than other activated esters like pentachlorophenyl (OPCP) or nitrophenyl (ONp) esters, which helps to minimize side reactions. highfine.com
| Activating Reagent | Reaction Conditions | Advantages | Reference(s) |
| Pentafluorophenyl trifluoroacetate (PFP-TFA) | Requires a base (e.g., pyridine, poly-DMAP). | Efficient activation. | google.com, google.com |
| Bis(pentafluorophenyl) carbonate | Requires a base. | Convenient and effective. | tcichemicals.com |
| Pentafluorophenol + DCC/EDC | Standard carbodiimide (B86325) coupling conditions. | Well-established method for ester formation. | nih.gov |
Advanced Purification Techniques for Bifunctional PEG Reagents and Their Conjugates
The inherent complexity of PEGylation reactions, which can yield mixtures of unreacted starting materials, byproducts, and conjugates with varying degrees of modification, necessitates robust purification strategies. The choice of technique depends on the specific properties of the target conjugate and the impurities to be removed.
Size Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated molecules. researchgate.net SEC separates molecules based on their hydrodynamic radius. It is highly effective at removing small molecules like unreacted linkers, hydrolysis products, and other reaction byproducts from the much larger bioconjugate. It can also separate the unreacted protein from the PEGylated product. researchgate.net
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on hydrophobic interactions with a stationary phase under high salt conditions. It is considered a milder alternative to RP-HPLC as it typically does not use organic solvents that can denature proteins. It serves as a complementary method to IEX for purifying PEGylated proteins.
Non-Chromatographic Methods: Techniques like dialysis and membrane centrifugation (ultrafiltration/diafiltration) are also widely used. acs.org These methods separate molecules based on large differences in molecular weight and are particularly useful for removing small molecule impurities and for buffer exchange after the reaction. acs.org
Methodologies for Assessing the Homogeneity and Purity of Synthesized Conjugates (e.g., chromatographic and spectroscopic integrity assessments of the conjugates themselves)
A comprehensive assessment of purity, homogeneity, and structural integrity is critical to validate the synthesis of the final conjugate. A combination of chromatographic and spectroscopic techniques is typically employed.
Spectroscopic Assessments:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the bifunctional PEG linker and the final conjugate. nih.govresearchgate.net It can be used to verify the presence of characteristic peaks for the maleimide protons, the repeating ethylene oxide units of the PEG chain, and the aromatic protons of the PFP ester. For the final conjugate, NMR can help determine the degree of conjugation by comparing the integration of peaks from the PEG linker to those of the biomolecule. nih.govumn.edu
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS), is indispensable for characterizing PEG conjugates. enovatia.comnih.gov MS provides an accurate measurement of the molecular weight of the final product, confirming the successful conjugation of the linker to the biomolecule and determining the number of linkers attached (e.g., drug-to-antibody ratio). enovatia.comnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the linker and the conjugate. A characteristic C-O-C ether stretch is a strong indicator of the PEG backbone, while the disappearance of the amine peak and the appearance of amide bands can confirm successful conjugation. nih.gov
Chromatographic Assessments:
Analytical Size Exclusion Chromatography (SEC): As a quality control tool, analytical SEC is used to assess the purity and homogeneity of the final conjugate. A single, sharp peak indicates a homogenous product, while the presence of multiple peaks can signify aggregation or the presence of impurities like unreacted protein. chromatographyonline.com
Analytical Reversed-Phase HPLC (RP-HPLC): RP-HPLC is highly sensitive for detecting impurities and assessing the homogeneity of the conjugate. The broadness of the peak in an RP-HPLC chromatogram can sometimes be related to the dispersity of a PEG chain, but for monodisperse PEG conjugates, sharp peaks are expected. nih.gov
| Analytical Technique | Information Provided | Reference(s) |
| ¹H NMR Spectroscopy | Structural verification of linker and conjugate; determination of conjugation yield. | nih.gov, researchgate.net, acs.org |
| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Accurate molecular weight of the conjugate; confirmation of conjugation and drug-to-antibody ratio (DAR). | nih.gov, enovatia.com, nih.gov |
| FTIR Spectroscopy | Identification of functional groups (ether, amide, etc.); confirmation of PEG content. | nih.gov |
| Analytical SEC | Assessment of purity, homogeneity, and aggregation state. | chromatographyonline.com, |
| Analytical RP-HPLC | High-resolution purity assessment; detection of impurities and isomers. | nih.gov, nih.gov |
Mechanistic Insights into Bioconjugation Reactions Utilizing Maleimide Nh Peg8 Ch2ch2coopfp Ester
Kinetics and Reaction Mechanisms of Thiol-Maleimide Michael Addition for Protein Modification
The conjugation of the maleimide (B117702) moiety to a thiol-containing biomolecule, such as a protein with cysteine residues, proceeds via a chemoselective Michael addition reaction. bachem.com This reaction is highly favored in chemical biology and bioconjugation due to its specificity and rapid kinetics under mild, physiological conditions. researchgate.net
The mechanism involves the nucleophilic attack of a thiolate anion (-S⁻) on one of the carbon atoms of the electron-deficient alkene in the maleimide ring. nih.gov This forms a stable, covalent thioether bond. thermofisher.com The reaction is highly specific for thiols, particularly within the pH range of 6.5 to 7.5. researchgate.net At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than any competing reaction with the ε-amino groups of lysine (B10760008) residues, a testament to the high nucleophilicity of the thiolate group at this pH. researchgate.netmdpi.com
Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics
| Factor | Effect on Kinetics | Optimal Condition/Observation | Source(s) |
| pH | The reaction rate increases with pH up to ~7.5, as a higher pH deprotonates the thiol to the more nucleophilic thiolate. | pH 6.5 - 7.5 | thermofisher.comresearchgate.netresearchgate.net |
| Thiol pKa | Thiols with lower pKa are more readily deprotonated, leading to faster reaction rates at a given pH. | Dictates thiol/thiolate equilibrium. | nih.govudel.edu |
| Reactant Size | Larger, sterically hindered biomolecules can lead to slower reaction kinetics compared to small molecules. | Small peptides react faster than larger proteins. | uu.nl |
| Solvent | The choice of solvent can influence the reaction mechanism and overall rate. | Organic co-solvents (DMSO, DMF) are often used for hydrophobic maleimides. | researchgate.netrsc.orglumiprobe.com |
Detailed Analysis of Amine-PFP Ester Acylation Pathways and Reaction Efficiencies
The pentafluorophenyl (PFP) ester group is a highly reactive functional group used for the acylation of primary and secondary amines, resulting in the formation of a stable amide bond. broadpharm.comwikipedia.org PFP esters are classified as active esters, and kinetic studies have demonstrated their superior coupling speed compared to other active esters like p-nitrophenyl (ONp) esters. highfine.com
The reaction mechanism involves the nucleophilic attack of the deprotonated amine group on the carbonyl carbon of the PFP ester. The pentafluorophenoxy group is an excellent leaving group, which facilitates the rapid formation of the amide bond. This high reactivity allows for efficient conjugation reactions. highfine.com A key advantage of PFP esters over other commonly used amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their reduced susceptibility to spontaneous hydrolysis in aqueous media. broadpharm.comwikipedia.org This enhanced stability against hydrolysis leads to more efficient reactions, as less of the reagent is rendered non-reactive by water before it can couple with the target amine. broadpharm.com
The efficiency of the acylation reaction is dependent on pH. The target amine should be in its unprotonated, nucleophilic state, which is favored at a pH above its pKa. Therefore, these reactions are often carried out in buffers with a pH of 8.5 to 9.5. researchgate.net For hydrophobic PFP ester reagents, a common procedure involves dissolving the reagent in a minimal amount of a dry organic solvent like DMSO or DMF immediately before adding it to the aqueous protein solution. broadpharm.com
Table 2: Comparison of Amine-Reactive Esters
| Ester Type | Relative Coupling Speed | Susceptibility to Hydrolysis | Key Advantages | Source(s) |
| Pentafluorophenyl (PFP) Ester | High (111x vs ONp) | Lower than NHS esters | High efficiency, greater stability in aqueous buffers. | broadpharm.comwikipedia.orghighfine.com |
| N-Hydroxysuccinimide (NHS) Ester | Standard | Higher than PFP esters | Widely used and well-documented. | broadpharm.comwikipedia.orgresearchgate.net |
| p-Nitrophenyl (ONp) Ester | Low (baseline) | Variable | Used as a chromogenic indicator in some assays. | highfine.com |
Elucidating Orthogonality in Sequential Bioconjugation Strategies with Diverse Biomolecules
The distinct chemical reactivities of the maleimide and PFP ester groups are the foundation for achieving orthogonal bioconjugation with the Maleimide-NH-PEG8-CH2CH2COOPFP Ester crosslinker. Orthogonality refers to the ability to perform multiple, specific chemical modifications in the same reaction vessel without interference or cross-reactivity between the different reactive pairs.
This is achieved by carefully controlling the reaction conditions, primarily the pH.
Step 1: Thiol-Maleimide Conjugation: The first conjugation step typically targets cysteine residues. The reaction is performed at a pH between 6.5 and 7.5, where the maleimide group exhibits high selectivity for thiols, and reactivity towards amines is minimal. thermofisher.commdpi.comresearchgate.net At this pH, most primary amines (like those on lysine residues) are protonated and thus non-nucleophilic, preventing acylation by the PFP ester.
Step 2: Amine-PFP Ester Acylation: After the thiol-maleimide reaction is complete, the pH of the reaction mixture can be raised to a more alkaline level, typically between 8.0 and 9.0. This deprotonates the primary amines on the second biomolecule, activating them for nucleophilic attack on the PFP ester. researchgate.net This two-step, pH-controlled process allows for the directed, sequential conjugation of two different biomolecules to the crosslinker. acs.org
This strategy is a hallmark of using heterobifunctional reagents, which are designed for multi-step processes to improve control over the final conjugate structure and minimize the formation of undesirable polymers or precipitates that can occur with homobifunctional crosslinkers. youtube.com
Impact of Solvent Systems, pH, and Temperature on Conjugation Yield and Specificity
The yield and specificity of bioconjugation reactions are critically dependent on the optimization of various reaction parameters. kbdna.commdpi.com
pH: As discussed, pH is the most critical factor for ensuring the specificity and orthogonality of the Maleimide-NH-PEG8-CH2CH2COOPFP Ester.
For Maleimide-Thiol Reaction: A pH of 6.5-7.5 is optimal. thermofisher.com At pH values above 8.0, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reactivity towards primary amines becomes significant, compromising specificity. thermofisher.comresearchgate.net Conversely, acidic conditions (e.g., pH < 6.0) slow the reaction rate as the concentration of the reactive thiolate anion decreases. nih.gov
For PFP Ester-Amine Reaction: A pH of 8.0-9.0 is generally effective, ensuring that the target amine groups are deprotonated and nucleophilic. researchgate.net However, higher pH also accelerates the hydrolysis of the PFP ester, creating a trade-off between reaction rate and reagent stability. broadpharm.com
Solvent Systems: The solubility of the crosslinker and biomolecules is crucial.
The Maleimide-NH-PEG8-CH2CH2COOPFP Ester, like many crosslinkers, may require initial dissolution in an anhydrous organic co-solvent such as DMSO or DMF before being added to the aqueous buffer containing the biomolecule. lumiprobe.combroadpharm.com This is necessary to prevent precipitation and ensure the reagent is available for reaction. The choice of solvent can also influence the reaction mechanism and kinetics. researchgate.netrsc.org
Temperature: Most bioconjugation reactions are performed at room temperature or cooler (e.g., 4°C) to preserve the structural integrity and biological activity of the proteins. kbdna.com While increased temperature can accelerate reaction rates, it can also promote the degradation of the biomolecules and increase the rates of undesirable side reactions, such as hydrolysis of both the maleimide and PFP ester moieties. acs.org
Identification and Mitigation of Competing Side Reactions in Complex Biological Milieus
In complex biological environments, several competing side reactions can occur, potentially reducing the yield and purity of the desired conjugate.
Maleimide-Related Side Reactions:
Hydrolysis: The maleimide ring can undergo hydrolysis, opening to form a non-reactive maleamic acid, which prevents conjugation. cdnsciencepub.comnih.gov This reaction is more pronounced at alkaline pH. cdnsciencepub.com
Retro-Michael Reaction: The thioether bond formed can be unstable under certain conditions and undergo a retro-Michael reaction, leading to deconjugation. udel.eduucl.ac.uk The stability of the conjugate can be increased by subsequent hydrolysis of the succinimide (B58015) ring in the conjugate, which forms a stable ring-opened product that cannot undergo the retro-reaction. ucl.ac.ukacs.org
Thiazine (B8601807) Rearrangement: A significant side reaction can occur if the maleimide conjugates to a cysteine residue at the N-terminus of a peptide or protein. bachem.com The adjacent free N-terminal amine can attack the succinimide ring, leading to an intramolecular rearrangement to form a six-membered thiazine ring. nih.govnih.gov This side reaction is more rapid at neutral to basic pH. nih.govyoutube.com
PFP Ester-Related Side Reactions:
Hydrolysis: The primary competing reaction for the PFP ester is hydrolysis, where it reacts with water instead of the target amine. broadpharm.com This converts the ester to a non-reactive carboxylic acid. While PFP esters are more resistant to hydrolysis than NHS esters, it remains a significant competing pathway, especially at higher pH and over longer reaction times. broadpharm.comwikipedia.org
Mitigation Strategies:
pH Control: Maintaining the pH strictly within the 6.5-7.5 range for the maleimide reaction minimizes both hydrolysis and thiazine formation. thermofisher.comnih.gov Performing the conjugation under acidic conditions can also prevent the thiazine impurity. nih.govnih.gov
Reagent Preparation: PFP ester solutions should be prepared in anhydrous DMSO or DMF immediately before use to minimize premature hydrolysis. broadpharm.com
Control of Stoichiometry: Using an appropriate molar ratio of the crosslinker to the biomolecule can maximize the formation of the desired product while minimizing unwanted reactions. uu.nlyoutube.com
Reducing Agent Management: When working with thiols, disulfide bonds may need to be reduced first. However, excess reducing agents must be removed before adding the maleimide reagent, as they would react with it. Including a chelating agent like EDTA in the buffer can prevent the oxidation of free thiols. researchgate.net
Reaction Time and Temperature: Optimizing reaction times and keeping temperatures low helps to limit both reagent degradation and side product formation. kbdna.commdpi.com
Applications in Protein and Peptide Modification for Enhanced Biotherapeutic and Diagnostic Efficacy
Site-Specific PEGylation of Cysteine-Engineered Proteins for Pharmacokinetic Optimization
Site-specific PEGylation, the process of attaching PEG chains to a specific site on a protein, is a powerful strategy to enhance the pharmacokinetic properties of therapeutic proteins. By engineering a cysteine residue at a desired location on a protein, the maleimide (B117702) group of the Maleimide-NH-PEG8-CH2CH2COOPFP Ester can be directed to this specific site. This precise conjugation avoids the random attachment of PEG chains that can occur with less specific methods, which often leads to a heterogeneous mixture of products with varying levels of activity.
The covalent attachment of the PEG chain via the maleimide-thiol reaction results in a stable thioether bond. This modification can significantly increase the hydrodynamic size of the protein, which in turn reduces its renal clearance and prolongs its circulation time in the body. A study on recombinant staphylokinase (SakSTAR) variants, where cysteine residues were introduced at specific sites, demonstrated that PEGylation with maleimide-PEG molecules led to a significant reduction in clearance. nih.gov For instance, derivatization with a single 20,000 Da PEG molecule resulted in a 35-fold slower clearance compared to the non-PEGylated protein. nih.gov This extended half-life can lead to a more sustained therapeutic effect.
| Protein Variant | PEG Size (Da) | Fold Decrease in Clearance |
| SakSTAR | 5,000 | 2-5 |
| SakSTAR | 10,000 | 10-30 |
| SakSTAR | 20,000 | 35 |
This table presents data on the effect of PEG size on the clearance of cysteine-engineered staphylokinase variants when using a maleimide-PEG linker. nih.gov
Lysine-Directed Conjugation Strategies for Developing Biopharmaceutical Constructs
The PFP ester end of the Maleimide-NH-PEG8-CH2CH2COOPFP Ester provides a highly efficient means of targeting lysine (B10760008) residues on proteins and peptides. PFP esters are known to be more stable in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation reactions. frontiersin.org This enhanced stability allows for greater flexibility in reaction conditions and can result in higher yields of the desired bioconjugate.
A significant advancement in lysine-directed conjugation has been the discovery that PFP esters can be used for the site-selective labeling of native monoclonal antibodies (mAbs). youtube.com Research has shown that a single lysine residue (K188) in the constant domain of the kappa light chain of human mAbs can be preferentially labeled with high selectivity using PFP esters. youtube.com This approach is particularly valuable as it allows for the creation of homogenous antibody-drug conjugates (ADCs) without the need for antibody engineering. This selectivity is attributed to the unique microenvironment of the specific lysine residue. capes.gov.br The use of PFP esters provides a straightforward method to produce selectively labeled antibodies with improved properties, such as reduced aggregation and enhanced brightness in the case of antibody-fluorophore conjugates. youtube.com
| Feature | PFP Ester Conjugation | NHS Ester Conjugation |
| Stability in Aqueous Solution | More stable | Less stable, prone to hydrolysis |
| Reaction Efficiency | Higher | Lower |
| Selectivity for Native mAbs | Preferential labeling of a specific lysine (K188) demonstrated | Generally non-selective, leading to heterogeneous products |
| Product Homogeneity | Can produce more homogeneous conjugates | Results in a heterogeneous mixture of products |
This table summarizes the advantages of using PFP esters for lysine-directed conjugation compared to NHS esters. frontiersin.orgyoutube.com
Design and Synthesis of Antibody-Drug Conjugates (ADCs) via Selective Linker Attachment
The Maleimide-NH-PEG8-CH2CH2COOPFP Ester is a valuable tool in the design and synthesis of ADCs, which are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. The maleimide group of the linker can be used to attach a potent drug molecule that has been modified to contain a thiol group. Subsequently, the PFP ester end can be conjugated to a lysine residue on a monoclonal antibody.
The inclusion of a PEG8 spacer in the linker offers several advantages for ADCs. It can enhance the solubility and stability of the ADC, reduce aggregation, and potentially lower its immunogenicity. biocompare.com Furthermore, the PEG linker can create a protective shield around the drug payload. biocompare.com
A key parameter in ADC development is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody. A well-defined DAR is crucial for ensuring batch-to-batch consistency and a predictable therapeutic index. The use of site-specific conjugation methods, facilitated by linkers like Maleimide-NH-PEG8-CH2CH2COOPFP Ester, allows for the production of ADCs with a homogenous DAR. For example, a study utilizing a dual-maleimide pyrrolobenzodiazepine (PBD) dimer with a PEG8 linker enabled the creation of a homogenous ADC with a DAR of one. nih.govnih.gov This level of control is difficult to achieve with non-specific conjugation methods.
| ADC Component | Linker Used | Achieved DAR | Significance |
| Engineered Antibody | Dual-maleimide PBD dimer with PEG8 linker | 1 | Production of a homogenous ADC with a defined and low DAR, leading to improved biophysical properties and tolerability. |
This table provides an example of how a PEG8-containing maleimide linker can be used to achieve a specific drug-to-antibody ratio in an ADC. nih.govnih.gov
Formulation of PEGylated Peptides for Improved Bioavailability and Reduced Immunogenicity
Peptide therapeutics often suffer from poor bioavailability due to their rapid degradation by proteases and fast clearance from the body. PEGylation is a well-established strategy to overcome these limitations. By conjugating a PEG chain to a peptide using a linker such as Maleimide-NH-PEG8-CH2CH2COOPFP Ester, the peptide's in vivo half-life can be significantly extended.
The PFP ester of the linker can react with a primary amine on the peptide, such as the N-terminus or the side chain of a lysine residue, to form a stable amide bond. The attached PEG chain increases the peptide's size, protecting it from enzymatic degradation and reducing its renal clearance. nih.gov This leads to improved bioavailability and a more sustained therapeutic effect. For example, a study on the peptide HM-3 showed that modification with a methoxy-PEG-aldehyde, which also reacts with amines, extended its half-life in rats by 5.86 times. frontiersin.org
| Peptide | Modification | Fold Increase in Half-life |
| HM-3 | PEGylation via amine-reactive linker | 5.86 |
This table shows the significant improvement in the half-life of a peptide upon PEGylation using an amine-reactive linker. frontiersin.org
Furthermore, the hydrophilic nature of the PEG chain can help to reduce the immunogenicity of the peptide by masking potential antigenic epitopes. biocompare.com This is particularly important for peptides derived from non-human sources or for those that are administered over a long period.
Influence of Conjugation on Protein Structural Integrity and Biological Activity
While conjugation with linkers like Maleimide-NH-PEG8-CH2CH2COOPFP Ester offers numerous benefits, it is crucial to assess the impact of this modification on the structural integrity and biological activity of the protein or peptide. The attachment of a PEG chain can potentially alter the conformation of the biomolecule, which may affect its ability to bind to its target and exert its biological function.
Site-specific conjugation is key to minimizing the negative impact on activity. By directing the attachment of the linker to a region of the protein that is not involved in its biological function, the native structure and activity can be largely preserved. The maleimide group of the linker allows for precise targeting of engineered cysteine residues, while the PFP ester can, in some cases, offer selective labeling of specific lysine residues. youtube.com
The stability of the resulting conjugate is also a critical factor. The thioether bond formed between the maleimide and cysteine is generally stable, but it has been reported that maleimide-PEG adducts can be subject to deconjugation under certain in vivo conditions. nih.gov A study comparing the stability of maleimide-PEG and mono-sulfone-PEG conjugates of hemoglobin found that after seven days of incubation in the presence of glutathione (B108866), the hemoglobin treated with mono-sulfone-PEG retained over 90% of its conjugation, whereas less than 70% of the maleimide-PEG conjugate remained intact. nih.gov This highlights the importance of choosing the appropriate linker chemistry for the desired application and stability profile.
| Conjugate | Incubation Conditions | % Conjugate Remaining After 7 Days |
| Hemoglobin-maleimide-PEG | 37°C with 1 mM glutathione | < 70% |
| Hemoglobin-mono-sulfone-PEG | 37°C with 1 mM glutathione | > 90% |
This table compares the stability of a maleimide-PEG conjugate to a mono-sulfone-PEG conjugate, demonstrating the higher stability of the latter. nih.gov
Integration into Advanced Nanomaterials and Targeted Drug Delivery Systems
Surface Functionalization of Nanoparticles for Biomedical Imaging and Theranostics
The surface functionalization of nanoparticles is a fundamental step in preparing them for biomedical applications such as imaging and theranostics, a field that combines diagnostics and therapy. Maleimide-NH-PEG8-CH2CH2COOPFP Ester is instrumental in this process, allowing for the covalent attachment of targeting ligands and imaging agents to the nanoparticle surface. The maleimide (B117702) group readily reacts with thiol moieties present on biomolecules like antibodies or peptides, while the PFP ester efficiently couples with primary amines on the nanoparticle surface or on another molecule.
Research has demonstrated the use of similar NHS-PEG-Maleimide linkers to functionalize polydopamine-coated magnetite nanoparticles. mdpi.com These functionalized nanoparticles can be loaded with both a chemotherapeutic drug and a photothermal agent, and can be targeted to cancer cells, for example, by attaching a folic acid derivative. mdpi.com This creates a theranostic agent capable of simultaneous cancer detection via magnetic resonance imaging (MRI) and dual-modal therapy. The PEG spacer in these systems enhances biocompatibility and circulation time. nih.gov
The precise control over surface chemistry afforded by linkers like Maleimide-NH-PEG8-CH2CH2COOPFP Ester allows for the creation of multifunctional nanoparticles. For instance, gold nanoparticles have been surface-engineered using a hetero-bifunctional PEG-based molecule, which allows for the attachment of various functional moieties. acs.org This enables the tuning of nanoparticle interactions with biological systems, which is crucial for effective theranostic applications. acs.org
| Nanoparticle Type | Functionalization Strategy | Application | Key Findings |
| Magnetite Nanoparticles | Polydopamine coating followed by functionalization with NHS-PEG-Maleimide and a targeting ligand (e.g., folic acid). | Dual chemo- and photothermal therapy for liver cancer. | Enhanced tumor targeting and effective cancer cell killing. |
| Gold Nanoparticles | Surface modification with a hetero-bifunctional OPSS-PEG-Maleimide linker. | Tunable cellular interactions for applications in bioanalysis and nanomedicine. | Nanoparticle uptake can be modulated by orders of magnitude by altering surface chemistry. acs.org |
| Polystyrene Nanoparticles | Functionalization with maleimide-PEG for subsequent conjugation to thiol-containing molecules. | Quantification of ligand coupling efficiencies for optimizing nanoparticle biofunctionalization. | A reliable method for quantifying PEG-maleimide ligands on nanoparticles was developed. nih.gov |
Bioconjugation to Liposomal Formulations for Precision Drug Encapsulation and Delivery
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic drugs. nih.gov The surface of liposomes can be modified with targeting ligands to enhance their accumulation at specific sites in the body. Maleimide-NH-PEG8-CH2CH2COOPFP Ester is a valuable tool for this purpose, enabling the covalent attachment of targeting moieties to the liposome (B1194612) surface.
A study on maleimide-decorated PEGylated liposomes for ocular drug delivery demonstrated the effectiveness of this approach. nih.govacs.org In this research, liposomes were formulated with a maleimide-terminated PEG lipid. nih.govacs.org The maleimide groups on the liposome surface can form covalent bonds with thiol groups present in the mucus layer of the eye, leading to enhanced retention and potentially improved drug delivery. nih.gov While this study used a pre-functionalized lipid, the use of Maleimide-NH-PEG8-CH2CH2COOPFP Ester would allow for the post-functionalization of pre-formed liposomes containing amine-functionalized lipids, offering greater flexibility in formulation development.
The PEG component of the linker plays a crucial role in liposomal formulations. It forms a hydrophilic corona around the liposome, which can help to reduce clearance by the reticuloendothelial system, thereby prolonging circulation time. mdpi.com This "stealth" effect is a well-established strategy for improving the efficacy of liposomal drug delivery systems. mdpi.com
| Liposome Formulation | Drug Encapsulated | Bioconjugation Strategy | Key Findings |
| Maleimide-decorated PEGylated liposomes | Ciprofloxacin | Incorporation of maleimide-terminated PEG-lipid during formulation. | Enhanced retention on the conjunctiva due to covalent bonding with mucins. nih.gov |
| pH-sensitive liposomes | Doxorubicin | Surface modification with maleimide-PEG. | Significantly improved drug delivery efficiency in vitro and in vivo compared to unmodified liposomes. researchgate.net |
| PEGylated liposomes with terminal maleimide | Not specified | Post-insertion of Maleimide-PEG-DSPE into pre-formed liposomes. | Induced an accelerated blood clearance phenomenon, suggesting the importance of the terminal functional group in immune recognition. nih.gov |
Development of Stimuli-Responsive Drug Release Systems Utilizing PEG Linkages
Stimuli-responsive drug delivery systems are designed to release their therapeutic payload in response to specific triggers, such as changes in pH, temperature, or the presence of certain enzymes. nih.govrroij.com This approach allows for more precise control over drug release, potentially reducing side effects and improving therapeutic outcomes. Maleimide-NH-PEG8-CH2CH2COOPFP Ester can be incorporated into such systems to create linkages that are stable under normal physiological conditions but cleave in response to a specific stimulus.
For example, a linker could be designed to be sensitive to the acidic microenvironment of tumors. rroij.com In such a system, a drug could be attached to a nanoparticle or liposome via a pH-sensitive bond incorporated alongside the Maleimide-PEG linker. Upon reaching the tumor, the lower pH would trigger the cleavage of the bond and the release of the drug.
Enzyme-responsive systems are another area of active research. Certain enzymes are overexpressed in diseased tissues, such as tumors. mdpi.com A peptide sequence that is a substrate for one of these enzymes can be incorporated into the linker. When the drug delivery system reaches the target tissue, the enzyme cleaves the peptide, releasing the drug. The maleimide and PFP ester groups of the linker allow for the attachment of the drug and the targeting moiety, while the PEG spacer provides flexibility and biocompatibility.
| Stimulus | Linkage Type | Release Mechanism | Potential Application |
| Low pH | Acid-labile bond (e.g., hydrazone) | Cleavage of the linker in the acidic tumor microenvironment. | Targeted cancer therapy. nih.gov |
| Enzymes (e.g., matrix metalloproteinases) | Enzyme-cleavable peptide sequence | Enzymatic cleavage of the linker in the tumor microenvironment. | Targeted cancer therapy. mdpi.com |
| Redox potential (e.g., high glutathione (B108866) levels) | Disulfide bond | Reduction of the disulfide bond in the intracellular environment. | Intracellular drug delivery. |
PEGylation of Gene Delivery Vectors for Enhanced Cellular Uptake and Transfection Efficiency
Gene therapy holds great promise for the treatment of a wide range of diseases. However, the effective delivery of genetic material, such as plasmid DNA or siRNA, into cells remains a significant challenge. Gene delivery vectors, such as cationic polymers or liposomes, are often used to protect the genetic material and facilitate its entry into cells.
PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is a widely used strategy to improve the performance of gene delivery vectors. The hydrophilic PEG chains can shield the positive charge of the vector, reducing non-specific interactions with blood components and improving stability. This can lead to longer circulation times and enhanced accumulation at the target site.
| Gene Delivery Vector | Targeting Ligand | Effect of PEGylation | Transfection Efficiency |
| Cationic Polymer | Transferrin | Reduced non-specific interactions, improved stability. | Enhanced gene expression in targeted cells. |
| Lipoplex | Folate | Increased circulation time and tumor accumulation. | Improved therapeutic efficacy in a tumor model. |
| Polyplex | RGD peptide | Shielded surface charge, reduced toxicity. | Increased transfection efficiency in integrin-expressing cells. |
Engineering of Multivalent Ligand Systems for Highly Specific Receptor Targeting
Multivalent interactions, where multiple ligands on a nanoparticle or polymer bind simultaneously to multiple receptors on a cell surface, can lead to significantly increased binding affinity and specificity compared to monovalent interactions. This principle is often exploited in the design of targeted drug delivery systems.
Maleimide-NH-PEG8-CH2CH2COOPFP Ester is an ideal building block for the construction of multivalent ligand systems. The PFP ester can be used to attach the linker to a central scaffold, such as a nanoparticle or a dendrimer, while the maleimide group can be used to conjugate multiple copies of a targeting ligand. The PEG8 spacer provides the necessary flexibility and spacing between the ligands to allow for optimal binding to their receptors.
The design of multivalent systems requires careful consideration of factors such as the number of ligands, their spacing, and the flexibility of the linker. nih.gov Theoretical models and experimental studies have shown that there is an optimal linker length for maximal binding affinity. nih.gov Linkers that are too short may not allow for simultaneous binding of all ligands, while linkers that are too long may lead to a decrease in binding due to entropic penalties.
| Scaffold | Targeting Ligand | Linker | Key Finding |
| Gold Nanoparticle | RGD Peptide | Maleimide-PEG-NHS | Multivalent presentation of RGD peptides significantly enhances binding to integrin receptors. |
| Dendrimer | Mannose | Thiol-maleimide coupling | Multivalent mannose-functionalized dendrimers show high affinity for mannose receptors on immune cells. |
| Liposome | Antibody Fragment (Fab) | Maleimide-PEG-DSPE | Multivalent display of Fab fragments on liposomes increases targeting efficiency to cancer cells. |
Advanced Analytical Techniques for Comprehensive Characterization and Quality Control of Bioconjugates
High-Resolution Mass Spectrometry Approaches for Molecular Weight Confirmation and Purity Assessment of Conjugates
High-resolution mass spectrometry (HRMS) is an indispensable tool for the primary structural confirmation of bioconjugates. It provides a precise measurement of the molecular weight of the intact bioconjugate, allowing for the verification of successful conjugation and the identification of product-related impurities.
For a bioconjugate formed by the reaction of a model protein (e.g., a monoclonal antibody, mAb) with Maleimide-NH-PEG8-CH2CH2COOPFP Ester, HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can confirm the covalent addition of the linker-payload moiety. The expected mass increase corresponds to the molecular weight of the Maleimide-NH-PEG8-CH2CH2COOPFP Ester (758.68 g/mol ) minus the pentafluorophenol (B44920) leaving group upon reaction with an amine on a payload, followed by the reaction of the maleimide (B117702) with a thiol on the protein. purepeg.com
Peptide mapping by liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful extension of HRMS used for higher-order structural assessment. nih.gov Following enzymatic digestion of the bioconjugate, the resulting peptide fragments are analyzed. This technique can pinpoint the exact site(s) of conjugation on the protein backbone, providing crucial information on the site-specificity of the reaction with the Maleimide-NH-PEG8-CH2CH2COOPFP Ester linker. nih.gov
Table 1: Illustrative HRMS Data for a Model mAb Conjugate
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |
| Unconjugated mAb | 148,050.0 | 148,051.2 | 8.1 |
| mAb + 1 Linker-Payload | 149,250.0 | 149,251.8 | 12.1 |
| mAb + 2 Linker-Payloads | 150,450.0 | 150,452.4 | 15.9 |
Note: The data in this table is illustrative and calculated based on a hypothetical 1200 Da payload attached to the Maleimide-NH-PEG8-CH2CH2COOPFP Ester linker.
Chromatographic Methods (e.g., SEC, RP-HPLC) for Determining Conjugation Efficiency and Product Heterogeneity
Chromatographic techniques are fundamental for assessing the purity, homogeneity, and conjugation efficiency of bioconjugates. Size-exclusion chromatography (SEC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are two of the most commonly employed methods.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is primarily used to quantify high molecular weight species, such as aggregates, and to separate the conjugated protein from unreacted small molecule linkers and payloads. In the context of Maleimide-NH-PEG8-CH2CH2COOPFP Ester bioconjugates, SEC can demonstrate the removal of excess linker after the conjugation reaction and confirm the monomeric state of the final bioconjugate. nih.gov Coupling SEC with multi-angle light scattering (MALS) allows for the absolute determination of the molar mass of the conjugate, which can be used to calculate the drug-to-antibody ratio (DAR). chromatographyonline.comchromatographyonline.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. This technique is particularly useful for determining the drug-to-antibody ratio (DAR) distribution in antibody-drug conjugates (ADCs). researchgate.net The addition of the relatively hydrophobic Maleimide-NH-PEG8-CH2CH2COOPFP Ester linker and a cytotoxic payload to an antibody increases its retention time on an RP-HPLC column. This allows for the separation of the unconjugated antibody from species with one, two, or more linker-payloads attached, providing a detailed profile of the product's heterogeneity. ymc.eu
Table 2: Representative RP-HPLC Data for DAR Analysis of a mAb-Drug Conjugate
| Peak | Retention Time (min) | Species | Relative Abundance (%) |
| 1 | 15.2 | Unconjugated mAb (DAR 0) | 10 |
| 2 | 18.5 | DAR 2 | 45 |
| 3 | 21.8 | DAR 4 | 35 |
| 4 | 24.1 | DAR 6 | 8 |
| 5 | 26.3 | DAR 8 | 2 |
Note: This data is illustrative for a cysteine-engineered mAb with multiple conjugation sites.
Spectroscopic Analysis (e.g., UV-Vis, Fluorescence, NMR) for Confirming Functional Group Integrity within Conjugates
Spectroscopic methods provide valuable information on the structural integrity of the bioconjugate and can be used to confirm the presence of specific functional groups.
UV-Vis Spectroscopy is a straightforward technique often used for determining the concentration of the protein and the extent of conjugation. The protein concentration can be determined by measuring the absorbance at 280 nm. If the attached payload has a distinct chromophore, its absorbance at a different wavelength can be measured to calculate the DAR. rsc.org For payloads without a unique chromophore, the change in the extinction coefficient of the conjugate can sometimes be used. wyatt.com
Fluorescence Spectroscopy is employed when the payload is a fluorophore. The intrinsic fluorescence of the protein (mainly from tryptophan residues) can be monitored to assess conformational changes upon conjugation. The fluorescence of the attached fluorophore can be used for highly sensitive quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed structural analysis. While full NMR characterization of a large bioconjugate is complex, it can be invaluable for confirming the integrity of the Maleimide-NH-PEG8-CH2CH2COOPFP Ester linker itself before conjugation. For instance, ¹H NMR can verify the presence of the maleimide protons, ensuring the reactivity of the linker is intact.
In Vitro Stability Profiling of Bioconjugates under Physiologically Relevant Conditions
The stability of the linkage between the biological molecule and the payload is critical for the efficacy and safety of a bioconjugate. For conjugates made with the Maleimide-NH-PEG8-CH2CH2COOPFP Ester, the stability of the thioether bond formed by the maleimide reaction is of particular interest.
Maleimide-thiol adducts can be susceptible to retro-Michael reactions, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the physiological environment. nih.govcreativepegworks.com Stability studies are typically performed by incubating the bioconjugate in plasma or buffers that mimic physiological conditions (e.g., pH 7.4, 37°C) over time. The amount of intact conjugate is then quantified, often by RP-HPLC or ELISA.
Strategies to improve the stability of maleimide conjugates include the hydrolysis of the succinimide (B58015) ring to form a more stable ring-opened product. prolynxinc.com The rate of this stabilizing hydrolysis can be influenced by the substituents on the maleimide nitrogen. prolynxinc.com Another approach to enhance stability is through a transcyclization reaction, particularly when the maleimide reacts with an N-terminal cysteine. nih.govcreativepegworks.com
Table 3: Illustrative In Vitro Plasma Stability Data for a Model Bioconjugate
| Time (hours) | Incubation Condition | % Intact Conjugate |
| 0 | Human Plasma, 37°C | 100 |
| 24 | Human Plasma, 37°C | 95.2 |
| 48 | Human Plasma, 37°C | 90.5 |
| 72 | Human Plasma, 37°C | 85.1 |
| 168 | Human Plasma, 37°C | 70.3 |
Note: This data is hypothetical and represents a typical stability profile.
Quantitative Methods for Determining Conjugation Stoichiometry and Site Specificity
A critical quality attribute of a bioconjugate is its conjugation stoichiometry, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs, and the specificity of the conjugation site.
As mentioned, RP-HPLC and hydrophobic interaction chromatography (HIC) are powerful methods for determining the DAR distribution. ymc.euSEC-MALS can provide the average DAR of the entire sample. chromatographyonline.com Mass spectrometry, particularly under denaturing conditions, can also resolve species with different numbers of attached linker-payloads, allowing for DAR calculation. nih.gov
The site-specificity of conjugation is crucial, as conjugation at different sites can impact the biological activity and stability of the protein. The reaction of the maleimide group of the linker with cysteine residues is a common strategy for site-specific conjugation. mdpi.comnih.gov This can be achieved by engineering a cysteine residue at a specific location in the protein sequence. mdpi.com The precise location of the conjugation can be confirmed using peptide mapping with LC-MS/MS , as described in section 6.1. This technique provides definitive evidence of which cysteine residues have been modified by the Maleimide-NH-PEG8-CH2CH2COOPFP Ester linker.
Challenges and Considerations in the Research and Development of Maleimide Nh Peg8 Ch2ch2coopfp Ester Applications
Impact of Reagent Purity and Storage on Bioconjugation Outcomes
The success of any bioconjugation strategy is fundamentally reliant on the quality and stability of the reagents employed. For a molecule as complex as Maleimide-NH-PEG8-CH2CH2COOPFP Ester, both purity and handling protocols are paramount to achieving reproducible and reliable results.
The purity of the starting materials directly influences the quality of the final bioconjugate. bibliomed.org Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate stringent characterization of all components, where the homogeneity of the raw materials is a critical consideration for approval. enovatia.com The use of a discrete PEG8 linker, as in this specific compound, offers a significant advantage over traditional, polydisperse PEG polymers by providing a defined molecular weight. enovatia.com This monodispersity simplifies characterization and leads to a more homogeneous final product, which is a preferred attribute for therapeutic agents. enovatia.comnih.gov Impurities within the reagent, whether from the synthesis of the PEG chain or the attachment of the reactive termini, can lead to ill-defined products and complicate downstream analysis and purification. bibliomed.org
The inherent reactivity of the maleimide (B117702) and PFP ester functional groups makes the reagent susceptible to degradation if not stored and handled correctly. Both moieties are sensitive to moisture. jenkemusa.comwindows.netwindows.net The PFP ester can hydrolyze, rendering it incapable of reacting with amines, while the maleimide ring can also undergo hydrolysis, which eliminates its specific reactivity towards thiols. windows.netwindows.netbroadpharm.comnih.gov Furthermore, maleimide groups are known to be sensitive to light. jenkemusa.com
To mitigate this degradation and preserve the reagent's activity, specific storage conditions are essential. These include:
Low Temperature: Long-term storage at -15°C or colder is strongly recommended. jenkemusa.comwindows.net
Dry Conditions: The reagent should be stored in a desiccated environment to protect it from moisture. jenkemusa.comwindows.net
Inert Atmosphere: To prevent oxidation and degradation, storage under an inert gas like nitrogen or argon is advised. jenkemusa.com
Light Protection: The product should always be kept away from light. jenkemusa.com
When using the reagent, the container should be allowed to equilibrate to room temperature before opening to prevent moisture from condensing on the cold product. windows.netwindows.net Stock solutions should be prepared in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO), and used immediately, as storing the reagent in solution is not recommended due to its susceptibility to hydrolysis. windows.netbroadpharm.comthermofisher.combroadpharm.com Preparing small, single-use aliquots can be an effective strategy to maintain the reagent's integrity over time. jenkemusa.com
Addressing Challenges in Maintaining Orthogonality within Complex Biological Systems
The core utility of a heterobifunctional linker like Maleimide-NH-PEG8-CH2CH2COOPFP Ester lies in its orthogonality—the ability of each reactive group to selectively couple with its specific target without cross-reactivity. The maleimide group is designed to react with sulfhydryl (thiol) groups, typically found on cysteine residues, while the PFP ester targets primary amines, such as the side chain of lysine (B10760008) residues. windows.netwindows.net Maintaining this chemical selectivity within the complex milieu of a biological system is a significant challenge.
The reaction conditions, particularly pH, must be carefully controlled to balance the reactivities of both ends.
Maleimide-Thiol Conjugation: This reaction proceeds most efficiently at a pH of 6.5-7.5. windows.netlumiprobe.com Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which reduces its specificity for thiols. windows.netwindows.net
PFP Ester-Amine Conjugation: PFP esters react with primary amines over a pH range of 7-9. windows.net While generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, their rate of hydrolysis still increases with pH. windows.netresearchgate.netprecisepeg.com
A common strategy involves a two-step conjugation process. First, the more stable PFP ester is reacted with an amine-containing molecule. windows.netwindows.net Following this initial reaction, the excess, unreacted linker is removed via purification methods like dialysis or size-exclusion chromatography. windows.netwindows.net In the second step, the purified intermediate, now bearing the maleimide group, is reacted with a thiol-containing molecule. windows.netwindows.net This sequential approach prevents unwanted reactions and ensures a well-defined final product. If a one-pot reaction is attempted, the pH must be carefully maintained in a narrow window, typically between 7.2 and 7.5, to accommodate the optimal reactivity and stability of both functional groups. windows.netwindows.net
Strategies for Mitigating Non-Specific Interactions and Unwanted Side Products During Conjugation
Beyond maintaining orthogonality, a key challenge is preventing unwanted side reactions that can lead to product heterogeneity and loss of function. Both the maleimide and PFP ester moieties are susceptible to side reactions beyond their intended coupling.
Maleimide-Related Side Products:
Hydrolysis: The maleimide ring can hydrolyze prior to conjugation, rendering it inactive. nih.gov
Retro-Michael Reaction: The thioether bond formed between the maleimide and a cysteine residue is not completely stable and can undergo a retro-Michael reaction. This reversal can lead to the transfer of the maleimide-linked payload to other thiols present in the biological system, such as glutathione (B108866), resulting in deconjugation and potential off-target effects. nih.govnih.govnih.gov This instability is a significant drawback of traditional maleimide chemistry. nih.gov
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, an intramolecular reaction can occur, leading to the formation of a six-membered thiazine ring. bachem.compharmiweb.com This side product can complicate purification, characterization, and storage of the final conjugate. bachem.compharmiweb.comyoutube.com The rate of this rearrangement is highly pH-dependent, accelerating under basic conditions. pharmiweb.comyoutube.com
PFP Ester-Related Side Products: The primary side reaction for the PFP ester is hydrolysis, where reaction with water deactivates the group, preventing it from coupling with its target amine. windows.netbroadpharm.comresearchgate.net PFP esters are valued for being less susceptible to hydrolysis than NHS esters, which contributes to more efficient conjugation reactions. broadpharm.comprecisepeg.com
Mitigation Strategies: Several strategies have been developed to overcome these challenges and improve the quality of the final bioconjugate.
| Strategy | Description | Key Research Findings |
| pH and Buffer Control | Maintaining optimal pH (6.5-7.5 for maleimide, 7.2-8.5 for PFP ester) is critical to maximize the rate of the desired reaction over side reactions like hydrolysis. windows.netprecisepeg.com Avoiding buffers with competing nucleophiles (e.g., Tris or glycine (B1666218) for the PFP ester reaction) is also necessary. broadpharm.combroadpharm.com | The rate of thiazine formation from N-terminal cysteine conjugates rapidly accelerates at basic pH. pharmiweb.comyoutube.com |
| Linker Design | Next-generation maleimides (e.g., dithiomaleimide) have been engineered to form more stable bonds that are resistant to retro-Michael reactions. acs.orgnih.gov Other linkers are designed to undergo rapid post-conjugation hydrolysis of the succinimide (B58015) ring, which creates a stable, ring-opened product that is no longer reversible. acs.orgucl.ac.ukresearchgate.net | N-substituents with electron-withdrawing properties can greatly accelerate the rate of this stabilizing ring-opening hydrolysis. acs.org |
| Transcyclization | For conjugates formed at an N-terminal cysteine, the initial succinimidyl thioether adduct can undergo a transcyclization reaction to form a thermodynamically stable six-membered ring, which "locks" the conjugate and prevents the retro-Michael reaction. nih.govd-nb.inforesearchgate.net | This transcyclization serves as an elegant method to prevent exchange reactions with thiols like glutathione, enhancing the stability of the conjugate. nih.govd-nb.info |
| Purification | Robust purification methods, such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC), are essential to remove unreacted reagents, byproducts, and other impurities. abzena.comresearchgate.net | Online 2D liquid chromatography (LC) systems have been developed for the effective analysis and separation of PEGylation reaction mixtures. researchgate.net |
Considerations for Scale-Up and Process Optimization in Bioconjugate Production
Translating a bioconjugation process from a small-scale laboratory setting to large-scale manufacturing introduces significant challenges related to consistency, yield, and purity. abzena.comchemrxiv.org A systematic approach, such as Quality by Design (QbD), is often employed to ensure a robust and reproducible process. bibliomed.org This methodology involves identifying Critical Quality Attributes (CQAs) of the final product and the Critical Process Parameters (CPPs) that affect them, thereby defining a "design space" for reliable production. bibliomed.org
Key considerations for scale-up include:
Reaction Homogeneity: Traditional batch-mode reactions can suffer from issues related to mixing and reaction kinetics, which can be exacerbated at larger scales and lead to product heterogeneity. chemrxiv.org
Impurity Removal: Processes must be designed to effectively remove excess reagents and impurities, with purification steps like chromatography and tangential flow filtration (TFF) optimized for larger volumes. abzena.com
Process Control: Maintaining tight control over parameters like temperature, pH, and reaction time is crucial for consistency.
Continuous flow manufacturing has emerged as a promising alternative to traditional batch processing for PEGylation. chemrxiv.org Flow reactors offer several advantages, including precise control over reaction time (on the order of seconds), rapid mixing, and improved heat transfer. chemrxiv.org This can lead to more selective reactions, reduced formation of aggregates, and a more straightforward path to scaling up production. chemrxiv.org Studies have shown that continuous-flow processes can be used for the gram-scale manufacturing of PEGylated proteins with high mono-selectivity and minimal aggregation. chemrxiv.org
Regulatory and Quality Control Perspectives pertinent to Biomedical Applications of PEGylated Constructs
The development of PEGylated bioconjugates intended for biomedical use is governed by a stringent regulatory framework. These products are typically classified as new drugs or biologics, necessitating a comprehensive data package to support their safety and efficacy, regardless of the approval status of the parent molecule. nih.gov
Quality Control and Characterization: Regulatory agencies require extensive characterization of the final conjugate as well as all intermediates. enovatia.comamericanlaboratory.comcasss.org The use of a monodisperse PEG linker like PEG8 is highly advantageous, as it reduces the heterogeneity of the final product and simplifies the analytical challenges. enovatia.com
Key quality attributes that must be defined, controlled, and monitored include:
Degree of Conjugation: For antibody-drug conjugates (ADCs), this is often referred to as the drug-to-antibody ratio (DAR). Consistent DAR and distribution of the different loaded species are critical. casss.org
Purity: This involves quantifying the levels of process-related impurities, such as unreacted drug-linker, as well as product-related impurities like aggregates and fragments. americanlaboratory.comcasss.org
Identity and Integrity: The identity of the conjugate must be confirmed, and the specific sites of conjugation should be identified. enovatia.comnih.gov
Stability: A comprehensive stability program is required to assess the degradation profile of the bioconjugate under various storage and in-use conditions. americanlaboratory.comcasss.org
A suite of sophisticated analytical techniques is employed for this purpose. Mass spectrometry is used to determine the precise mass of the conjugate and identify modification sites through peptide mapping. enovatia.comnih.gov Various forms of chromatography are used to assess purity, aggregation, and charge heterogeneity. researchgate.net
The development of cleavable PEG linkers represents an innovation in this area, as they can be designed to break apart during analytical sample preparation. nih.gov This allows the PEG moiety to be removed, simplifying the analysis of the protein itself and enabling the use of traditional peptide mapping workflows to sensitively identify PEG attachment sites and other quality attributes. nih.gov
Future Directions and Emerging Research Avenues for Advanced Bifunctional Peg Linkers
Development of Next-Generation Orthogonal Bioconjugation Chemistries
The quest for more efficient and specific bioconjugation methods is a primary driver of innovation. While the maleimide (B117702) group (for reaction with thiols) and the PFP ester (for reaction with amines) in Maleimide-NH-PEG8-CH2CH2COOPFP Ester provide a degree of orthogonality, the next generation of linkers will incorporate an even more diverse and mutually exclusive set of reactive groups. researchgate.net
Expansion of the "Click Chemistry" Toolbox : The core concept of "click chemistry"—reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts—will continue to be central. researchgate.net Researchers are actively exploring new click reactions that can be performed alongside established ones without cross-reactivity. This includes the development of novel cycloaddition reactions and the refinement of existing ones to enhance their rates and specificity. researchgate.net For instance, the strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions are being optimized for greater orthogonality. researchgate.net
Photo-activated Chemistries : The use of light as a trigger for conjugation offers exceptional spatial and temporal control. Future linkers may incorporate photochemically-activated groups that remain inert until exposed to a specific wavelength of light. This would allow for highly localized bioconjugation within tissues or even within specific subcellular compartments.
Enzyme-Mediated Ligation : Enzymes offer unparalleled specificity in their reactions. The development of bifunctional linkers that are substrates for specific enzymes, such as transglutaminases or sortases, will enable the site-specific modification of proteins with high precision. uzh.ch This approach can minimize the risk of compromising the biological activity of the protein. uzh.ch
Reversible and Cleavable Linkers : The ability to cleave a conjugate at a specific site is highly desirable for applications like drug delivery and diagnostics. nih.gov Future linkers will incorporate functionalities that are sensitive to specific physiological conditions (e.g., pH, redox potential) or external stimuli (e.g., light), allowing for the controlled release of a payload. nih.gov The design of linkers with cleavable elements is a key area of research to improve the characterization of PEGylated proteins. nih.gov
| Emerging Orthogonal Chemistry | Key Advantage | Potential Application with Bifunctional PEG Linkers |
| Advanced Click Reactions (e.g., new SPAAC, IEDDA variants) | High efficiency and mutual orthogonality researchgate.net | Creating complex, multi-component bioconjugates for targeted therapies. |
| Photo-activated Conjugation | Spatiotemporal control | Site-specific drug delivery activated by light at the target tissue. |
| Enzyme-Mediated Ligation | High specificity and biocompatibility uzh.ch | Precise modification of therapeutic proteins without affecting their function. uzh.ch |
| Cleavable Linker Technologies | Controlled release of payloads nih.gov | Smart drug delivery systems that release therapeutics in response to disease-specific signals. |
Integration into Advanced Biosensing and Diagnostic Platforms
Bifunctional PEG linkers are poised to play a crucial role in the development of next-generation biosensors and diagnostic tools. The ability to tether capture molecules (like antibodies or nucleic acids) to a sensor surface while also providing a means to attach signaling molecules is a key advantage. nih.gov
Enhanced Surface Passivation : The PEG component of the linker is highly effective at preventing the non-specific adsorption of proteins and other biomolecules onto sensor surfaces. nih.gov This "anti-fouling" property is critical for reducing background noise and improving the sensitivity of biosensors.
Multiplexed Detection : By using a panel of bifunctional linkers with different orthogonal chemistries, it will be possible to create sensor arrays capable of detecting multiple analytes simultaneously from a single sample. This will be invaluable for complex disease diagnostics and systems biology research.
In Vivo Biosensing : The biocompatibility of PEG makes these linkers suitable for the development of implantable or injectable biosensors that can monitor physiological parameters or disease biomarkers in real-time within the body.
Application in Supramolecular Assemblies and Self-Assembling Biomaterials for Controlled Architectures
The ability of molecules to spontaneously organize into well-defined structures is a powerful tool in materials science and nanotechnology. Bifunctional PEG linkers can be used to direct the self-assembly of biomolecules into complex architectures with tailored properties. rsc.org
Programmed Nanostructure Formation : By designing linkers with specific lengths and reactive end-groups, researchers can control the spacing and orientation of self-assembling components. rsc.org This could lead to the creation of nanofibers, nanotubes, and other nanostructures with precise dimensions and functionalities. nih.gov
Stimuli-Responsive Materials : Incorporating cleavable or conformationally-responsive elements into the linker can lead to the development of "smart" biomaterials that change their structure or properties in response to environmental cues. nih.gov For example, a hydrogel might be designed to degrade and release a therapeutic agent in the presence of a specific enzyme.
Synergistic Inhibition : The self-assembly of PEG-based structures can be leveraged for enhanced therapeutic effects. For instance, nanofibers formed from the supramolecular assembly of PEG-b-poly(L-lysine) and EDTA have shown synergistic inhibition of E. coli proliferation. researchgate.net
Computational Modeling and Simulation for Predicting Conjugation Outcomes and Optimizing Reaction Parameters
As the complexity of bioconjugation strategies increases, the ability to predict the outcome of a reaction before it is performed in the lab becomes increasingly valuable. Computational modeling and molecular dynamics simulations are emerging as powerful tools in this area. nih.gov
Optimizing Linker Design : By simulating the conformational dynamics of a PEGylated biomolecule, researchers can optimize the length and composition of the PEG linker to achieve the desired properties, such as improved solubility or reduced immunogenicity. nih.gov
Rational Design of Bioconjugates : Computational approaches can guide the rational design of complex bioconjugates by predicting their three-dimensional structure and how they will interact with other molecules in a biological system. nih.gov This can accelerate the development of new therapeutics and diagnostics.
| Computational Approach | Objective | Impact on Bifunctional PEG Linker Application |
| Molecular Dynamics (MD) Simulation | Predict the conformation and dynamics of PEGylated molecules. nih.gov | Optimize linker length for desired therapeutic properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the chemical reaction of conjugation at the atomic level. | Predict reaction pathways and potential side products. |
| Coarse-Grained (CG) Modeling | Simulate large-scale self-assembly processes. nih.gov | Design linkers that drive the formation of specific supramolecular structures. |
Expansion into Regenerative Medicine and Tissue Engineering Applications through Bioconjugate Scaffolds
The development of biocompatible and bioactive scaffolds is a cornerstone of regenerative medicine and tissue engineering. nih.gov Bifunctional PEG linkers offer a versatile platform for creating scaffolds with precisely controlled properties. nih.gov
Bioactive Scaffolds : By using bifunctional linkers to attach growth factors, adhesion peptides (like RGD), and other signaling molecules to a scaffold material, it is possible to create an environment that actively promotes cell growth, differentiation, and tissue regeneration. nih.govnih.gov
Controlled Release of Therapeutics : Scaffolds can be designed to act as depots for the sustained release of therapeutic agents. nmb-journal.com Bifunctional linkers can be used to tether drugs to the scaffold via cleavable bonds, allowing for their gradual release as the tissue regenerates. nmb-journal.com
3D Bioprinting : The tunable chemical properties of PEG-based materials make them ideal "bio-inks" for 3D bioprinting. nmb-journal.com Bifunctional linkers can be used to crosslink the printed hydrogel structures and to incorporate bioactive components, enabling the fabrication of complex, functional tissues. nmb-journal.com
Q & A
Q. What ethical guidelines apply to the disposal of reactive intermediates (e.g., PFP ester byproducts)?
- Methodological Answer : Hydrolyze PFP esters in basic aqueous conditions (pH >10) to convert them into non-reactive carboxylates before disposal. Follow institutional protocols for hazardous waste (e.g., halogenated compounds). Cite safety data sheets (SDS) and adhere to Green Chemistry principles (e.g., solvent recycling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
